molecular formula C55H96N16O13  xH2SO4 (lot specific) B1151473 Unii-wtc2W6jdtu

Unii-wtc2W6jdtu

Cat. No.: B1151473
M. Wt: 1189.45 g/mol (Free base)
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Polymyxin B2 (sulfate) is a potent antibiotic primarily used to treat infections caused by Gram-negative bacteria. It is derived from the bacterium Bacillus polymyxa and is one of the components of the polymyxin B complex, which also includes polymyxin B1. Polymyxin B2 is particularly effective against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, making it a critical tool in combating multi-drug resistant bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polymyxin B2 is typically obtained through fermentation processes involving Bacillus polymyxa. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the fermentation broth. The process involves several steps, including filtration, precipitation, and chromatography to isolate and purify the compound .

Industrial Production Methods: Industrial production of polymyxin B2 involves large-scale fermentation in bioreactors. The conditions are carefully controlled to optimize the yield of the antibiotic. Key parameters include temperature, pH, aeration, and nutrient supply. After fermentation, the compound is extracted using solvent extraction methods, followed by purification through ion-exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Polymyxin B2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated forms of the compound .

Scientific Research Applications

Polymyxin B2 has a wide range of applications in scientific research:

Mechanism of Action

Polymyxin B2 exerts its antibacterial effects by interacting with the lipopolysaccharides in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane structure, increasing its permeability and leading to cell lysis and death. The compound targets the negatively charged phosphate groups in the lipopolysaccharides, displacing divalent cations like calcium and magnesium, which are essential for membrane stability .

Comparison with Similar Compounds

Uniqueness: Polymyxin B2 is unique in its specific binding affinity to the lipopolysaccharides of Gram-negative bacteria, making it highly effective against these pathogens. Its ability to disrupt bacterial membranes without affecting human cell membranes is a key feature that distinguishes it from other antibiotics .

Properties

Molecular Formula

C55H96N16O13 xH2SO4 (lot specific)

Molecular Weight

1189.45 g/mol (Free base)

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid

InChI

InChI=1S/C55H96N16O13.H2O4S/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m1./s1

SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Origin of Product

United States

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